4-Bromo-2-fluoro-2'-thiomorpholinomethyl benzophenone
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Overview
Description
4-Bromo-2-fluoro-2’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17BrFNOS and a molecular weight of 394.3 g/mol It is characterized by the presence of a bromine atom, a fluorine atom, and a thiomorpholine group attached to a benzophenone core
Preparation Methods
The synthesis of 4-Bromo-2-fluoro-2’-thiomorpholinomethyl benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-fluorobenzene and thiomorpholine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
4-Bromo-2-fluoro-2’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including :
Substitution Reactions: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, resulting in changes to its functional groups and overall structure.
Reagents and Conditions: Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzophenone derivatives.
Scientific Research Applications
4-Bromo-2-fluoro-2’-thiomorpholinomethyl benzophenone has several scientific research applications, including :
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions and protein-ligand binding.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may be investigated for its effects on various biological targets.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-2’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Bromo-2-fluoro-2’-thiomorpholinomethyl benzophenone can be compared with other similar compounds, such as :
4-Bromo-2-fluoro-3’-thiomorpholinomethyl benzophenone: This compound has a similar structure but differs in the position of the thiomorpholine group.
4-Bromo-2-fluoro-4’-thiomorpholinomethyl benzophenone: Another similar compound with a different substitution pattern.
4-Bromo-2-fluoro-2’-morpholinomethyl benzophenone: This compound contains a morpholine group instead of a thiomorpholine group.
The uniqueness of 4-Bromo-2-fluoro-2’-thiomorpholinomethyl benzophenone lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNOS/c19-14-5-6-16(17(20)11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKVTRAABJFJMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643834 |
Source
|
Record name | (4-Bromo-2-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-14-4 |
Source
|
Record name | Methanone, (4-bromo-2-fluorophenyl)[2-(4-thiomorpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898782-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromo-2-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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